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Compound Name:
GSK2110183 analog 1

hydrochloride

Cat. No.: B605217 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Afuresertib (also known as

GSK2110183), a potent, orally bioavailable pan-Akt inhibitor. Given that "GSK2110183 analog
1 hydrochloride" is not a standard public identifier, this guide focuses on the well-

characterized parent compound, Afuresertib. The hydrochloride salt form is commonly used for

formulation. This guide details its mechanism of action within the PI3K/Akt signaling pathway,

presents key quantitative data, outlines relevant experimental protocols, and visualizes critical

pathways and workflows.

Introduction to Afuresertib and the PI3K/Akt
Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade

that governs fundamental cellular processes, including cell growth, proliferation, survival,

metabolism, and angiogenesis.[1][2][3] Dysregulation of this pathway, often through mutations

in components like PIK3CA or loss of the tumor suppressor PTEN, is a frequent event in

tumorigenesis, making it a prime target for cancer therapeutics.[4][5]

Akt, also known as Protein Kinase B (PKB), is a serine/threonine kinase that serves as the

central node of this pathway.[5] It exists in three isoforms: Akt1, Akt2, and Akt3. Upon activation

by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), PI3K
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is recruited to the plasma membrane where it phosphorylates phosphatidylinositol (4,5)-

bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6][7] PIP3

acts as a docking site for Akt and PDK1, leading to Akt's phosphorylation and full activation.[2]

[5]

Afuresertib (GSK2110183) is an orally bioavailable, ATP-competitive small molecule inhibitor

that potently targets all three Akt isoforms.[8][9][10] By binding to the ATP pocket of the kinase,

Afuresertib prevents the phosphorylation of Akt's downstream substrates, thereby inhibiting the

PI3K/Akt signaling pathway.[4][8][11] This action can suppress tumor cell proliferation, induce

apoptosis, and arrest the cell cycle, making Afuresertib a compound of significant interest in

oncology research.[4][9][12]

Mechanism of Action and Pathway Visualization
Afuresertib functions by directly inhibiting the kinase activity of Akt1, Akt2, and Akt3.[13][14]

This inhibition prevents the phosphorylation of numerous downstream effector proteins,

including but not limited to:

Glycogen Synthase Kinase 3β (GSK-3β): Involved in cell cycle and metabolism.

Forkhead Box O (FOXO) transcription factors: Regulate apoptosis and cell cycle arrest.

Proline-Rich Akt Substrate 40 kDa (PRAS40): A component of the mTORC1 complex.

Inhibition of these substrates leads to G1 phase cell cycle arrest and induction of apoptosis.[9]

The diagram below illustrates the canonical PI3K/Akt signaling pathway and the specific point

of inhibition by Afuresertib.
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PI3K/Akt signaling pathway and Afuresertib's point of inhibition.
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Quantitative Biological Data
The inhibitory activity of Afuresertib has been characterized in biochemical and cell-based

assays. The data below is compiled from multiple sources to provide a comparative overview.

Table 1: Biochemical Inhibitory Activity of Afuresertib

Target Assay Type Value (nM) Metric

Akt1 Kinase Assay 0.08 Ki

Akt2 Kinase Assay 2.0 Ki

Akt3 Kinase Assay 2.6 Ki

Akt1 (E17K Mutant) Kinase Assay 0.2 EC50

ROCK Kinase Assay 100 IC50

PKCη Kinase Assay 210 IC50

PKC-βI Kinase Assay 430 IC50

PKCθ Kinase Assay 510 IC50

Data sourced from MedchemExpress and Selleck Chemicals.[9][10]

Table 2: Cellular Activity and In Vivo Efficacy of Afuresertib
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Model System Assay Type Effect Metric Reference

Hematological
Cell Lines

Proliferation
Assay

65% of lines
are sensitive

EC50 < 1 µM
--INVALID-
LINK--[10]

Solid Tumor Cell

Lines

Proliferation

Assay

21% of lines are

sensitive
EC50 < 1 µM

--INVALID-LINK--

[10]

Eca109

Esophageal

Cancer

MTT Assay

Dose-dependent

decrease in cell

viability

-
--INVALID-LINK--

[15]

BT474 Breast

Cancer

Xenograft

In Vivo Tumor

Growth

8%, 37%, 61%

TGI at 10, 30,

100 mg/kg/day

(p.o.)

% TGI
--INVALID-LINK--

[10]

SKOV3 Ovarian

Cancer

Xenograft

In Vivo Tumor

Growth

23%, 37%, 97%

TGI at 10, 30,

100 mg/kg/day

(p.o.)

% TGI
--INVALID-LINK--

[10]

TGI: Tumor Growth Inhibition; p.o.: oral administration

Experimental Protocols
Detailed methodologies are critical for replicating and building upon existing research. The

following sections provide protocols for key experiments used to characterize Akt inhibitors like

Afuresertib.

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of

purified Akt kinase by measuring the incorporation of radiolabeled phosphate into a peptide

substrate.[10][16]

Materials:

Purified, active Akt1, Akt2, or Akt3 enzyme.
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Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).

[17]

GSKα peptide substrate (e.g., Ac-KKGGRARTSS-FAEPG-amide).[10][18]

[γ-³³P]ATP.

Afuresertib stock solution in DMSO.

Phosphocellulose filter plates.

Stop solution (e.g., phosphoric acid).

Scintillation counter.

Procedure:

Compound Preparation: Prepare serial dilutions of Afuresertib in Kinase Assay Buffer.

Include a DMSO-only vehicle control.

Enzyme Incubation: In a microplate, add the diluted Afuresertib or vehicle control to wells

containing the appropriate concentration of purified Akt enzyme (e.g., 0.1-0.7 nM).[10]

Pre-incubation: Incubate the enzyme-inhibitor mixture for 60 minutes at room temperature to

allow for binding.[10]

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the GSKα peptide

substrate and [γ-³³P]ATP to each well.

Reaction Incubation: Allow the reaction to proceed for 120 minutes at 30°C.[10]

Termination and Capture: Stop the reaction by adding stop solution. Transfer the reaction

mixtures to a phosphocellulose filter plate, which will bind the now-radiolabeled peptide

substrate.

Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
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Detection: Add scintillation fluid and measure the radioactivity in each well using a microplate

scintillation counter.

Analysis: Calculate the percent inhibition relative to the vehicle control and determine IC50

or Ki values using appropriate curve-fitting software.

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability

and proliferation following treatment with the inhibitor.[15]

Materials:

Cancer cell line of interest (e.g., Eca109).

Complete culture medium.

96-well cell culture plates.

Afuresertib stock solution in DMSO.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

Solubilization solution (e.g., DMSO or acidified isopropanol).

Microplate reader.

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000 cells/well)

and allow them to adhere for 24 hours.[15]

Compound Treatment: Treat the cells with a range of concentrations of Afuresertib (e.g., 0.2

to 20 µM).[15] Include a DMSO vehicle control.

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing

viable cells to convert the yellow MTT to purple formazan crystals.
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Solubilization: Remove the medium and add solubilization solution to each well to dissolve

the formazan crystals.

Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a

microplate reader.

Analysis: Normalize the absorbance values to the vehicle control to determine the percent

viability and calculate the EC50 value.

This technique is used to detect changes in the phosphorylation status of downstream targets

of Akt, providing pharmacodynamic evidence of target engagement within the cell.[9][19][20]

Materials:

Cell line of interest.

Afuresertib.

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

BCA protein assay kit.

SDS-PAGE gels and running buffer.

PVDF membrane and transfer buffer.

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

Primary antibodies (e.g., anti-phospho-GSK-3β (Ser9), anti-total-GSK-3β, anti-phospho-Akt

(Ser473), anti-total-Akt).

HRP-conjugated secondary antibody.

Enhanced chemiluminescence (ECL) substrate.

Imaging system.

Procedure:
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Cell Treatment and Lysis: Culture and treat cells with Afuresertib for the desired time. Wash

with ice-cold PBS and lyse the cells on ice.[19]

Protein Quantification: Clear the lysates by centrifugation and determine the protein

concentration of the supernatant using a BCA assay.[19]

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli

buffer. Separate the proteins by size on an SDS-PAGE gel.[20]

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[20]

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent

non-specific antibody binding.

Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-

GSK-3β) overnight at 4°C, followed by incubation with the HRP-conjugated secondary

antibody for 1 hour at room temperature.[19]

Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal

using an imaging system.[19]

Stripping and Re-probing: If necessary, strip the membrane and re-probe with antibodies for

total protein (e.g., anti-total-GSK-3β) or a loading control (e.g., β-actin) to confirm equal

protein loading.

Experimental and Logical Workflows
The evaluation of a kinase inhibitor like Afuresertib typically follows a structured workflow,

progressing from initial biochemical characterization to cellular and in vivo validation.
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Standard workflow for the preclinical evaluation of an Akt inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b605217#gsk2110183-analog-1-hydrochloride-s-role-
in-pi3k-akt-signaling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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